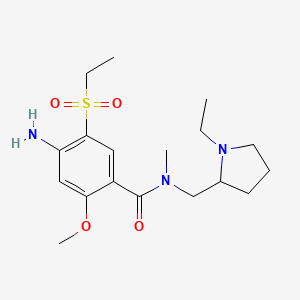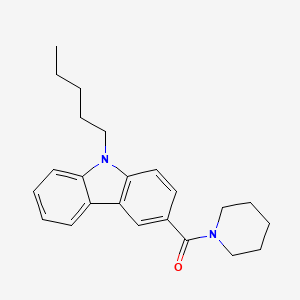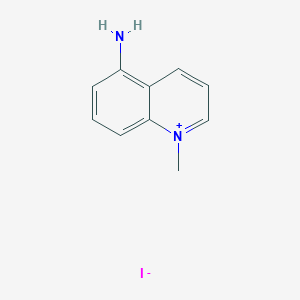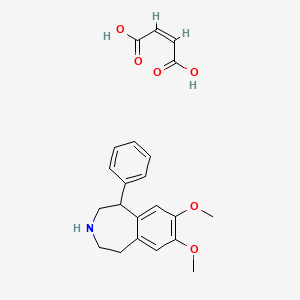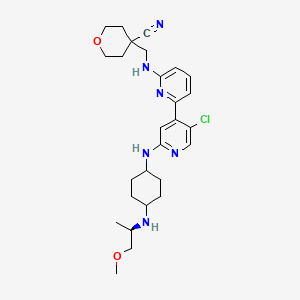
NVP-2
Übersicht
Beschreibung
NVP-2 is a selective ATP-competitive cyclin-dependent kinase 9 (CDK9) inhibitor. It is known for its potent inhibitory activity against CDK9/CycT, with an IC50 value of 0.514 nanomolar. This compound also shows inhibitory effects on other cyclin-dependent kinases such as CDK1/CycB, CDK2/CycA, and CDK16/CycY . This compound is primarily used in scientific research to study cell cycle regulation and apoptosis.
Wirkmechanismus
Target of Action
NVP-2 is a potent and selective ATP-competitive cyclin-dependent kinase 9 (CDK9) probe . CDK9 is a protein pivotal to a wide range of cellular functions, most importantly cell division and transcription . Dysregulations of CDK9 have been implicated as prominent drivers of tumorigenesis .
Mode of Action
This compound inhibits CDK9/CycT activity with an IC50 of 0.514 nM . It binds directly to CDK9 and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme’s catalytic site .
Biochemical Pathways
This compound affects the CDK9 pathway, which is a key regulator of transcription . Dysregulation of the CDK9 pathway has been observed in various hematological and solid malignancies . This compound displayed antiproliferative activity against numerous leukemia cell lines, associated with downregulation of MCL-1 and induction of apoptosis . RNA sequencing and ChIP-seq analysis have shown that this compound downregulated a large percentage of total mRNA in MOLT4 cells and increased the localization of RNAP II near promoter-proximal regions .
Result of Action
This compound induces cell apoptosis . It has shown significant antiproliferative activity against leukemia cell lines, associated with downregulation of MCL-1 and induction of apoptosis . It also increases the localization of RNAP II near promoter-proximal regions .
Biochemische Analyse
Biochemical Properties
NVP-2 plays a crucial role in biochemical reactions by inhibiting CDK9/CycT activity with an IC50 value of 0.51 nmol/L . It exhibits more than 1,000-fold selectivity over other CDKs such as CDK1/CycB, CDK2/CycA, and CDK16/CycY . This compound interacts with the ATP active pocket of the CDK9 protein, competitively binding to it and exerting its inhibitory effects . This interaction disrupts the phosphorylation of RNA polymerase II, leading to the inhibition of transcription elongation and subsequent antitumor effects .
Cellular Effects
This compound has been shown to significantly inhibit the proliferation of leukemia cells such as Jurkat, SKW-3, and SUP-T11, and induce apoptosis in MOLT4 leukemia cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting CDK9, this compound disrupts the transcriptional regulation of genes involved in cell cycle progression and survival, leading to reduced cell proliferation and increased apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP active pocket of CDK9, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of RNA polymerase II, which is essential for transcription elongation . As a result, the expression of genes involved in cell cycle progression and survival is downregulated, leading to the inhibition of cell proliferation and induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings . Over time, this compound continues to inhibit CDK9 activity, leading to sustained antitumor effects and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK9 activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and systemic toxicity . Threshold effects have been observed, indicating the importance of optimizing dosage for therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, and its metabolites are excreted through the kidneys . This compound affects metabolic flux and metabolite levels by inhibiting CDK9 activity, which in turn influences the transcriptional regulation of genes involved in metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to CDK9 and other cellular components . This compound is able to penetrate cell membranes and reach its target sites within the cell, ensuring its effective inhibition of CDK9 activity .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on CDK9 . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to CDK9 and RNA polymerase II to effectively inhibit transcription elongation . This compound may also undergo post-translational modifications that direct it to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NVP-2 involves a multi-step process. The key steps include:
- Cyclization of malononitrile with 1-bromo-2-(2-bromoethoxy)ethane.
- Reduction and nucleophilic substitution with 2-bromo-6-fluoropyridine.
- Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid.
- Deprotection of Boc-protected intermediates .
Industrial Production Methods: the synthesis process is designed to be efficient, safe, and suitable for large-scale production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: NVP-2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Unter Einbeziehung nukleophiler Substitution mit halogenierten Zwischenprodukten.
Reduktionsreaktionen: Reduktion von Nitrilgruppen zu Aminen.
Cyclisierungsreaktionen: Bildung cyclischer Strukturen aus linearen Vorläufern.
Häufige Reagenzien und Bedingungen:
Reagenzien: Malononitril, 1-Brom-2-(2-bromoethoxy)ethan, 2-Brom-6-fluorpyridin, (5-Chlor-2-fluorpyridin-4-yl)boronsäure.
Bedingungen: Milde Reaktionsbedingungen unter Vermeidung von aggressiven Reagenzien und extremen Temperaturen.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist this compound, mit hoher Selektivität und Ausbeute .
Wissenschaftliche Forschungsanwendungen
NVP-2 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Sonde zur Untersuchung der Hemmung von Cyclin-abhängigen Kinasen eingesetzt.
Biologie: Untersucht die Rolle von CDK9 bei der Zellzyklusregulation und Apoptose.
Industrie: Einsatz bei der Entwicklung neuer Medikamente, die auf Cyclin-abhängige Kinasen abzielen.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch kompetitive Bindung an die ATP-Bindungsstelle von CDK9. Diese Bindung hemmt die Kinaseaktivität von CDK9/CycT, was zur Unterdrückung der Transkriptionselongation führt. Die Hemmung von CDK9 führt zur Downregulation von Anti-Apoptose-Proteinen, wodurch Apoptose in Krebszellen induziert wird .
Ähnliche Verbindungen:
Flavopiridol: Ein weiterer CDK9-Inhibitor mit breiterer Kinasehemmung.
Dinaciclib: Ein potenter CDK-Inhibitor mit Aktivität gegen CDK1, CDK2, CDK5 und CDK9.
Eindeutigkeit von this compound: this compound ist aufgrund seiner hohen Selektivität für CDK9 gegenüber anderen Cyclin-abhängigen Kinasen einzigartig. Diese Selektivität reduziert Off-Target-Effekte und erhöht sein Potenzial als therapeutisches Mittel .
Vergleich Mit ähnlichen Verbindungen
Flavopiridol: Another CDK9 inhibitor with broader kinase inhibition.
Dinaciclib: A potent CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9.
Uniqueness of NVP-2: this compound is unique due to its high selectivity for CDK9 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
4-[[[6-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQVQSXLXAXOPJ-QNGMFEMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of NVP-2?
A1: this compound is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). [, , ]
Q2: What is the role of CDK9 in cells, and how does this compound affect it?
A2: CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which regulates RNA Polymerase II-dependent transcription. By inhibiting CDK9, this compound disrupts transcriptional processes essential for cell growth and survival. [, , ]
Q3: What are the downstream effects of this compound's inhibition of CDK9?
A3: this compound has been shown to suppress key cancer pathways, including MAPK, mTOR, and PI3K signaling. This suppression is achieved by downregulating the expression of crucial genes within these pathways, such as EGFR, KRAS, and BRAF. []
Q4: Does this compound impact the expression of oncogenes like c-MYC and MCL-1?
A4: Unlike its effect in hematologic malignancies, this compound doesn't consistently suppress c-MYC and MCL-1 expression in colorectal cancer models. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C26H33ClN8O2, and its molecular weight is 525.05 g/mol. (Derived from the provided chemical name)
Q6: Is there spectroscopic data available for this compound?
A6: While the provided research abstracts don't delve into detailed spectroscopic data, they highlight that the compound has been successfully synthesized and characterized. [, ]
Q7: Is there information about this compound's compatibility and stability under various conditions?
A7: The provided research primarily focuses on the biological activity of this compound and doesn't provide specific details about its material compatibility or stability under varying conditions.
Q8: What cell lines and models have been used to investigate the efficacy of this compound?
A8: this compound has demonstrated potent antitumor activity in preclinical studies using various models: * Cell lines: Human CRC cell lines, including BRAF-mutant CRC lines. [] * Patient-derived models: Patient-derived organoids (PDOs) and xenografts (PDXs) of various breast cancer subtypes, including those resistant to endocrine therapy and palbociclib. [, ]
Q9: What is the efficacy of this compound in models of endocrine-resistant breast cancer?
A9: this compound has shown effectiveness in long-term estrogen deprived (LTED) breast cancer cells, including those with acquired resistance to palbociclib. This suggests potential for treating advanced, endocrine-resistant breast cancer. []
Q10: What is the effect of combining this compound with other anti-cancer agents?
A10: Synergistic effects have been observed when combining this compound with: * BRAF inhibitors: In BRAF-mutant CRC models, combining this compound with BRAF inhibitors (encorafenib and dabrafenib) led to significantly enhanced growth suppression in vitro and in vivo compared to single agents. [] * Palbociclib: In palbociclib-resistant breast cancer models, combining this compound with palbociclib demonstrated synergistic growth inhibition. []
Q11: Are there known resistance mechanisms to this compound?
A11: While specific resistance mechanisms to this compound are not detailed in the provided abstracts, research highlights the need to further investigate potential resistance pathways, especially considering the frequent development of resistance to PARP inhibitors in BRCA-deficient cancers. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


